Bis(fluoroethyl)nitrosourea
Overview
Description
Bis(fluoroethyl)nitrosourea is a chemical compound with the molecular formula C₅H₁₀F₂N₂O and a molecular weight of 152.1425 g/mol . This compound is part of the nitrosourea family, which is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(fluoroethyl)nitrosourea can be synthesized through the nucleophilic attack of tetra-n-butylammonium fluoride on the aziridine ring of 1,3-substituted ureas . The starting materials for this synthesis include diethyleneurea, 1-(2-fluoroethyl)-3-ethyleneurea, and 1-(2-chloroethyl)-3-ethyleneurea . The nitrosation of 1,3-bis-(2-fluoroethyl) urea produces 1,3-bis(2-fluoroethyl)-1-nitrosourea with a radiochemical yield of 5-10% .
Industrial Production Methods
Industrial production methods for 1,3-bis(2-fluoroethyl)-1-nitrosourea are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions
Bis(fluoroethyl)nitrosourea undergoes several types of chemical reactions, including:
Nucleophilic Attack: The nucleophilic attack on the aziridine ring of 1,3-substituted ureas.
Common Reagents and Conditions
Tetra-n-butylammonium fluoride: Used for nucleophilic attack.
Diethyleneurea, 1-(2-fluoroethyl)-3-ethyleneurea, and 1-(2-chloroethyl)-3-ethyleneurea: Used as starting materials.
Major Products Formed
The major product formed from the nitrosation of 1,3-bis-(2-fluoroethyl) urea is 1,3-bis(2-fluoroethyl)-1-nitrosourea .
Scientific Research Applications
Bis(fluoroethyl)nitrosourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-bis(2-fluoroethyl)-1-nitrosourea involves the alkylation of DNA, which leads to the formation of cross-links and subsequent inhibition of DNA replication and transcription . This mechanism is similar to other nitrosoureas, which are known for their cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in cancer treatment.
3-Cyclohexyl-1-(2-chloroethyl)-1-nitrosourea (CCNU): Another nitrosourea used in chemotherapy.
Uniqueness
Bis(fluoroethyl)nitrosourea is unique due to the presence of fluorine atoms, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes . This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
1,3-bis(2-fluoroethyl)-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRLHZIGYXCDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)NC(=O)N(CCF)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160896 | |
Record name | Bis-(fluoroethyl)nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-91-3 | |
Record name | Bis-(fluoroethyl)nitrosourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(fluoroethyl)nitrosourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis-(fluoroethyl)nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS-(FLUOROETHYL)NITROSOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37G38Q4X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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